molecular formula C13H11ClO B3176395 3-(1-Naphthyl)propionyl chloride CAS No. 99124-56-8

3-(1-Naphthyl)propionyl chloride

Cat. No. B3176395
CAS RN: 99124-56-8
M. Wt: 218.68 g/mol
InChI Key: YVZVRDDPHGQMQD-UHFFFAOYSA-N
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Description

3-(1-Naphthyl)propionyl chloride is a chemical compound with the molecular formula C13H11ClO and a molecular weight of 218.682 . It falls under the category of carbonyl chlorides .


Molecular Structure Analysis

The molecular structure of 3-(1-Naphthyl)propionyl chloride consists of a naphthyl group (a two-ring aromatic structure), a propionyl group (a three-carbon chain), and a chloride . The exact 3D structure would require more specific analysis.


Chemical Reactions Analysis

As an acyl chloride, 3-(1-Naphthyl)propionyl chloride is expected to undergo the characteristic reactions of acyl chlorides . These include reactions with water to form carboxylic acids, reactions with alcohols or amines to form esters or amides, respectively, and Friedel-Crafts acylation reactions with aromatic compounds .

Scientific Research Applications

Electrocatalytic Reduction and Synthesis of Anti-Inflammatory Drugs

3-(1-Naphthyl)propionyl chloride is used as a precursor in the electrosynthesis of anti-inflammatory drugs. Its electrochemical reduction at silver and glassy carbon electrodes in the presence of carbon dioxide leads to the formation of 2-arylpropanoic acids, an important class of anti-inflammatory drugs (Isse, Ferlin, & Gennaro, 2005).

Heterogeneous Catalysis in Organic Synthesis

Nano-silica-bonded 3-n-propyl-1-sulfonic acid imidazolium chloride is used as a catalyst for the condensation of arylaldehydes with β-naphthol and alkyl carbamates. This catalytic system facilitates the production of α-carbamatoalkyl-β-naphthols, showcasing its efficiency in organic synthesis (Zare et al., 2016).

Spectroscopic and Structural Analysis

1-Naphthyl(1- methylethylidene)iminium chloride, a compound related to 3-(1-Naphthyl)propionyl chloride, has been studied for its spectroscopic properties and crystal structure. Its synthesis and characterization through NMR and IR spectroscopy, as well as X-ray crystallography, provide insights into its structural aspects, important for various chemical applications (Al-Masri & Moussa, 2014).

Photoluminescent Properties in Polymer Science

1-Naphthylpropargyl ether groups have been used as a protecting system for stereoselective glycosylation. Their application in polymer science is significant due to their photoluminescent properties, which can be useful in developing new materials with specific optical characteristics (Crich & Wu, 2006).

Catalysis in Organic Reactions

Transition metal(II)-N,N'-bis(naphthaldehyde)diimines, related to 3-(1-Naphthyl)propionyl chloride, have shown catalytic effects in the reduction of thionyl chloride. This catalysis is important in organic reactions, indicating potential applications in various synthetic processes (Choi et al., 2000).

Mechanism of Action

Target of Action

It’s known that this compound can participate in various organic reactions, such as the suzuki–miyaura coupling , indicating that its targets could be a variety of organic compounds.

Mode of Action

3-(1-Naphthyl)propionyl chloride is an acid chloride, which is a type of acyl halide. Acyl halides are highly reactive substances used in organic synthesis. They can undergo nucleophilic acyl substitution reactions, such as the Friedel-Crafts acylation . In these reactions, the chlorine atom in the acyl chloride is replaced by another group, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

It’s worth noting that propionyl groups, which are part of the structure of this compound, are known to play a role in chromatin acylation and transcription in cardiac cells

Result of Action

It’s known that this compound can serve as an acyl donor for the propionylation of histone lysine residues . This post-translational modification is associated with chromatin decompaction and gene activation .

Action Environment

The action, efficacy, and stability of 3-(1-Naphthyl)propionyl chloride can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, in which this compound can participate, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s reactivity could be affected by factors such as temperature, pH, and the presence of other functional groups.

Future Directions

The future directions for research involving 3-(1-Naphthyl)propionyl chloride could involve its use in the synthesis of various organic compounds, given its potential as an acylating agent . It could also be used in the synthesis of heterocycles .

properties

IUPAC Name

3-naphthalen-1-ylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZVRDDPHGQMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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